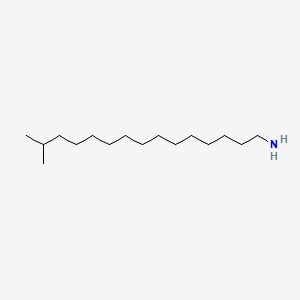
Isohexadecylamine
Descripción
Hexadecylamine (HDA), a C16 primary alkylamine, is widely utilized as a surfactant, capping agent, and stabilizing ligand in nanotechnology, materials science, and pharmaceutical applications. Its amphiphilic nature enables effective colloidal stabilization, surface functionalization, and controlled synthesis of nanomaterials. HDA plays a critical role in the synthesis of transition metal dichalcogenides (e.g., WS₂ nanosheets) , graphene quantum dots (GQDs) , copper nanowires (CuNWs) , and hydroxyapatite (HAP) crystals . Its ability to modulate textural properties in mesoporous materials and enhance cellular uptake in polymer-drug delivery systems further underscores its versatility.
Propiedades
Número CAS |
94246-78-3 |
|---|---|
Fórmula molecular |
C16H35N |
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
14-methylpentadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |
Clave InChI |
DRWUOVOJVMEODA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCN |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Dodecylamine (C12) vs. Hexadecylamine (C16): Textural Properties in Mesoporous Materials
Increasing alkyl chain length from C12 (dodecylamine) to C16 (HDA) significantly enhances textural properties. For cyclodextrin (CD)-loaded mesoporous materials, HDA doubled surface area and pore volume compared to C12, improving adsorption capacity for polar (N₂) and apolar (CH₃Cl) gases. However, higher CD loading (2–6%) reduced these properties regardless of surfactant chain length .
Hexylamine (C6) vs. Hexadecylamine (C16): Cellular Uptake in Polymer Backbones
Hydrophobicity directly correlates with cellular uptake efficiency. Polymers incorporating HDA exhibited 2–3× higher siRNA fluorescence compared to hexylamine (C6) derivatives, attributed to enhanced membrane interaction. Cholesterol-modified polymers underperformed both, highlighting the balance between hydrophobicity and biocompatibility .
Toxicity Profile: Comparison with Secondary and Tertiary Amines
HDA derivatives like 2-(hexadecylamino)ethanol exhibit Class III toxicity (high), whereas tertiary amines (e.g., N,N-bis(2-hydroxyethyl)hexadecylamine) are Class I (low). Primary amines in PEG-2 hydrogenated tallow amine also show low toxicity, emphasizing the role of amine structure in safety profiles .
Adsorption Behavior: Solvent and Temperature Effects
HDA forms rigid films on iron-oxide surfaces in dodecane (298 K) but partially desorbs in hexadecane (313 K) due to thermal motion. This fluxionality impacts lubricant applications, where solvent polarity and temperature dictate adsorption stability .
Data Tables
Table 1: Structural and Functional Comparison of Alkylamines
Table 2: Toxicity Classification of Amine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


